1-Methyl-3-nitro-1,4-dihydropyridine
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Overview
Description
1-Methyl-3-nitro-1,4-dihydropyridine is a derivative of 1,4-dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of a methyl group at the first position and a nitro group at the third position on the dihydropyridine ring. The 1,4-dihydropyridine scaffold is notable for its role in various biological activities, including its use as calcium channel blockers in the treatment of cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1,4-dihydropyridine can be synthesized through a multi-component reaction involving an aldehyde, a β-ketoester, and ammonium acetate. The reaction is typically carried out under reflux conditions in an alcohol solvent or acetic acid . The use of catalysts such as magnetite/chitosan has been reported to enhance the efficiency of the synthesis, offering high yields and environmentally benign conditions .
Industrial Production Methods: Industrial production of 1,4-dihydropyridine derivatives often employs one-pot synthesis techniques, which are advantageous due to their simplicity, cost-effectiveness, and scalability. The use of heterogeneous catalysts, such as magnetically recyclable nanocatalysts, is common in industrial settings to facilitate easy separation and reuse of the catalyst .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-nitro-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted dihydropyridine derivatives.
Scientific Research Applications
1-Methyl-3-nitro-1,4-dihydropyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential as a calcium channel blocker, which can be used in the treatment of hypertension and other cardiovascular diseases.
Industry: The compound is used in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 1-Methyl-3-nitro-1,4-dihydropyridine involves its interaction with voltage-gated L-type calcium channels. By binding to these channels, the compound inhibits the influx of calcium ions into cells, leading to vasodilation and a reduction in blood pressure. This mechanism is similar to that of other 1,4-dihydropyridine derivatives used as antihypertensive agents .
Comparison with Similar Compounds
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with a longer duration of action compared to nifedipine.
Nicardipine: Used for the management of angina and hypertension.
Uniqueness: 1-Methyl-3-nitro-1,4-dihydropyridine is unique due to the presence of both a methyl and a nitro group, which can influence its pharmacokinetic and pharmacodynamic properties. These structural modifications can lead to differences in its biological activity and therapeutic potential compared to other 1,4-dihydropyridine derivatives .
Properties
CAS No. |
23493-04-1 |
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Molecular Formula |
C6H8N2O2 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
1-methyl-3-nitro-4H-pyridine |
InChI |
InChI=1S/C6H8N2O2/c1-7-4-2-3-6(5-7)8(9)10/h2,4-5H,3H2,1H3 |
InChI Key |
CYSHNHHUIJDRHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CCC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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